8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula . The structure can provide information about the compound’s functional groups and overall shape.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability .Physical and Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Insights
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound, a subset of organic chemistry focusing on unique ring structures that have applications in drug development and material science. The synthesis of similar spirocyclic compounds has been extensively studied to understand their structural complexities and potential applications.
One notable research effort involved the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, showcasing a method to create complex spirocyclic structures with high yields. This process emphasized the structural integrity and efficiency of synthesizing spirocyclic compounds, indicating the potential for creating similarly complex molecules like this compound with tailored functionalities for various applications (Huynh, Nguyen, & Nishino, 2017).
Applications in Drug Discovery
The structural uniqueness of spirocyclic compounds makes them valuable in drug discovery. Their complex molecular architecture can interact with biological targets in specific ways, leading to novel drug candidates. For instance, the synthesis and evaluation of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus and influenza virus highlighted the antiviral potential of spirocyclic compounds. This research demonstrated that certain spirocyclic derivatives could inhibit human coronavirus replication, suggesting that structurally similar compounds like this compound could be explored for their antiviral properties (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Mechanistic Insights and Chemical Transformations
Understanding the mechanisms behind the formation of spirocyclic compounds is crucial for expanding their applications. Research on the catalytic hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates to methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates provided insight into the cascade transformations leading to spirocyclic structures. Such studies not only unveil the reaction mechanisms but also open avenues for synthesizing spirocyclic compounds with precise functional groups, enhancing their utility in medicinal chemistry and material science (Sukhorukov, Lesiv, Khomutova, Ioffe, & Nelyubina, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOYUOWDCOWRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCOC2(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1865128-60-4 |
Source
|
Record name | 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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